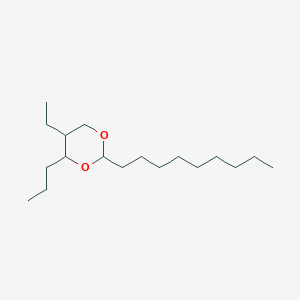
5-Ethyl-2-nonyl-4-propyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-nonyl-4-propyl-1,3-dioxane is an organic compound with the molecular formula C18H36O2 It belongs to the class of dioxanes, which are cyclic ethers with two oxygen atoms in a six-membered ring
Métodos De Preparación
The synthesis of 5-Ethyl-2-nonyl-4-propyl-1,3-dioxane typically involves the cyclization of appropriate diols or the reaction of epoxides with alcohols under acidic or basic conditions. Industrial production methods may include:
Cyclization of Diols: This method involves the reaction of a diol with an acid catalyst to form the dioxane ring.
Epoxide Ring-Opening: This method involves the reaction of an epoxide with an alcohol in the presence of a catalyst to form the dioxane ring.
Análisis De Reacciones Químicas
5-Ethyl-2-nonyl-4-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Aplicaciones Científicas De Investigación
5-Ethyl-2-nonyl-4-propyl-1,3-dioxane has several applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: It can be used in the study of biological membranes and as a model compound for studying the behavior of cyclic ethers in biological systems.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-nonyl-4-propyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as drug delivery or polymer production.
Comparación Con Compuestos Similares
5-Ethyl-2-nonyl-4-propyl-1,3-dioxane can be compared with other similar compounds, such as:
1,3-Dioxane,5-ethyl-2,4-dipropyl: This compound has a similar structure but with different substituents, leading to variations in its chemical and physical properties.
1,4-Dioxane: A simpler dioxane compound with different reactivity and applications.
Propiedades
Número CAS |
5416-60-4 |
|---|---|
Fórmula molecular |
C18H36O2 |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
5-ethyl-2-nonyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C18H36O2/c1-4-7-8-9-10-11-12-14-18-19-15-16(6-3)17(20-18)13-5-2/h16-18H,4-15H2,1-3H3 |
Clave InChI |
VCCMLUUBOOTDDC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1OCC(C(O1)CCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





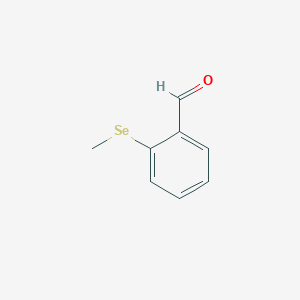
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
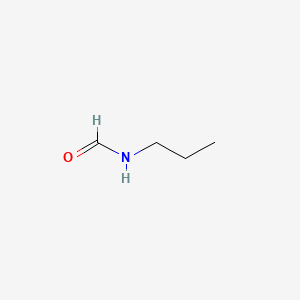
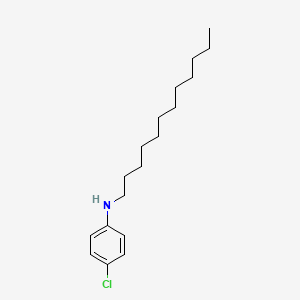
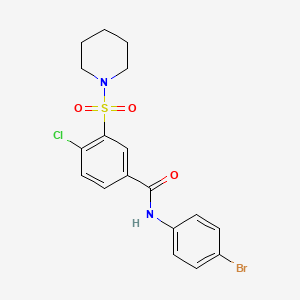
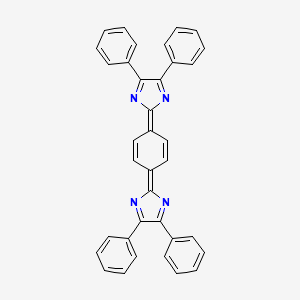
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
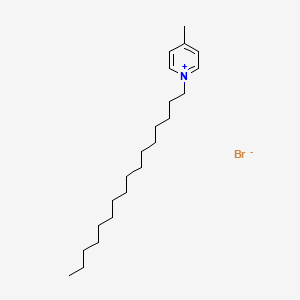
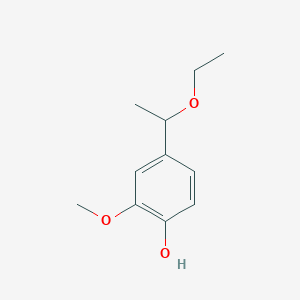

![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
